molecular formula C13H13NO2S B1391895 Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-52-5

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391895
CAS No.: 1187163-52-5
M. Wt: 247.31 g/mol
InChI Key: TULXKNRRYPQZCC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and pyridine, a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with ethyl 2-thiophenecarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: Similar structure but with a different position of the methyl group on the pyridine ring.

    Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a thiophene ring.

Uniqueness

Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene and pyridine rings provides a versatile scaffold for further functionalization and application in various fields .

Biological Activity

Ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a thiophene ring fused with a pyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the ethyl ester group at the second carbon of the thiophene ring contributes to its solubility and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The compound's activity has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

The proposed mechanism of action for this compound involves:

  • Inhibition of β-lactamase enzymes : This compound has shown potential as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacteria. In vitro studies demonstrated that it binds effectively to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics .
  • Disruption of bacterial cell membranes : The compound may also disrupt the integrity of bacterial cell membranes, leading to cell lysis and death .

Research Findings and Case Studies

  • In Vitro Studies : A study reported that derivatives similar to this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.14 μg/mL to 3.13 μg/mL against various strains .
  • Molecular Docking Studies : Computational docking simulations have indicated that this compound has favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications could enhance its binding affinity and biological activity .
  • Toxicity and Safety Profile : Preliminary assessments of cytotoxicity against mammalian cells (HepG2) showed that this compound has a favorable safety profile, with IC50 values greater than 64 μg/mL, indicating low toxicity at therapeutic concentrations .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMIC (μg/mL)Mechanism of Action
This compoundE. coli0.14β-lactamase inhibition
This compoundS. aureus0.37Cell membrane disruption
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylatePseudomonas aeruginosa3.13Unknown

Properties

IUPAC Name

ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULXKNRRYPQZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212863
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-52-5
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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